molecular formula C15H21N3O B2396619 N-(1-Cyanocyclobutyl)-1-ethyl-N,2,5-trimethylpyrrole-3-carboxamide CAS No. 1444300-24-6

N-(1-Cyanocyclobutyl)-1-ethyl-N,2,5-trimethylpyrrole-3-carboxamide

Cat. No.: B2396619
CAS No.: 1444300-24-6
M. Wt: 259.353
InChI Key: IOSOQNBVJMVVJT-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclobutyl)-1-ethyl-N,2,5-trimethylpyrrole-3-carboxamide is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a cyanocyclobutyl group attached to a pyrrole ring, which is further substituted with ethyl and methyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclobutyl)-1-ethyl-N,2,5-trimethylpyrrole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyanocyclobutyl Intermediate: This step involves the cyclization of a suitable precursor to form the cyanocyclobutyl ring. This can be achieved using reagents such as sodium cyanide and a suitable catalyst under controlled temperature and pressure conditions.

    Pyrrole Ring Formation: The next step involves the formation of the pyrrole ring through a condensation reaction between an appropriate amine and a carbonyl compound. This reaction is typically carried out in the presence of an acid catalyst.

    Substitution Reactions: The final step involves the introduction of ethyl and methyl groups onto the pyrrole ring. This can be achieved through alkylation reactions using reagents such as ethyl iodide and methyl iodide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes the use of continuous flow reactors, automated control systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclobutyl)-1-ethyl-N,2,5-trimethylpyrrole-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl or nitrile groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-Cyanocyclobutyl)-1-ethyl-N,2,5-trimethylpyrrole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclobutyl)-1-ethyl-N,2,5-trimethylpyrrole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Cyanocyclobutyl)benzamide: Similar in structure but contains a benzamide group instead of a pyrrole ring.

    N-(1-Cyanocyclobutyl)-2-(2,5-dichlorophenoxy)acetamide: Contains a dichlorophenoxy group, offering different chemical properties.

Uniqueness

N-(1-Cyanocyclobutyl)-1-ethyl-N,2,5-trimethylpyrrole-3-carboxamide is unique due to its combination of a cyanocyclobutyl group with a substituted pyrrole ring. This structural arrangement imparts distinct reactivity and potential for diverse applications compared to other similar compounds.

Properties

IUPAC Name

N-(1-cyanocyclobutyl)-1-ethyl-N,2,5-trimethylpyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-5-18-11(2)9-13(12(18)3)14(19)17(4)15(10-16)7-6-8-15/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSOQNBVJMVVJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C1C)C(=O)N(C)C2(CCC2)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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